Ethanaminium, N,N,N-trimethyl-, hydroxide

Description

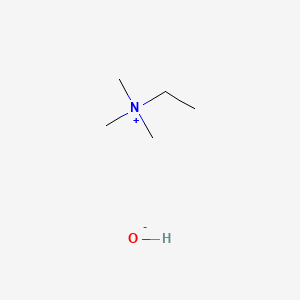

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N.H2O/c1-5-6(2,3)4;/h5H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFVBPYVNUCWJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-88-2 (Parent) | |

| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5067552 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

30382-83-3 | |

| Record name | Ethyltrimethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30382-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Ethanaminium, N,n,n Trimethyl , Hydroxide

Conventional Synthetic Routes to Quaternary Ammonium (B1175870) Hydroxides

The production of quaternary ammonium hydroxides (QAHs), including choline (B1196258) hydroxide (B78521), generally follows two well-established chemical pathways. The choice of method often depends on the desired purity, cost considerations, and the scale of production.

A primary and highly atom-efficient method for synthesizing choline hydroxide is the direct reaction of trimethylamine (B31210) (TMA), a tertiary amine, with ethylene (B1197577) oxide (EO) in an aqueous medium. google.comgoogle.comepo.org This process involves the ring-opening of the epoxide by the nucleophilic amine, followed by proton abstraction from water to form the hydroxide.

The reaction is highly exothermic, with a heat of reaction of approximately 117 kJ/mol of ethylene oxide, necessitating careful temperature control to minimize side reactions and ensure safety. google.com Processes may be continuous or batch-wise. In a continuous process, reactants are fed into a reaction zone where heat is actively extracted. google.com To manage the exotherm, the reaction can be carried out in multiple stages. For instance, initial reaction of ethylene oxide and trimethylamine occurs in a first reactor under controlled temperatures, often between 5°C and 35°C, followed by further reaction in a second, insulated reactor where adiabatic heating is permitted. google.comgoogle.com This multi-step approach helps to maximize the conversion of reactants while controlling the temperature profile. google.com The final product is typically an aqueous solution of choline hydroxide, often at concentrations between 40% and 50%. google.comgoogle.com

| Parameter | Value/Condition | Source |

|---|---|---|

| Primary Reactants | Ethylene Oxide (EO), Trimethylamine (TMA), Water | google.comgoogle.com |

| Reaction Type | Exothermic (117 kJ/mol EO) | google.com |

| Initial Reactor Temperature | Controlled, e.g., < 30°C or 5-35°C | google.comgoogle.com |

| Subsequent Reactor Condition | Adiabatic (uncontrolled heating) | google.comgoogle.com |

| Typical Residence Time | 10 to 100 minutes for complete EO conversion | google.com |

| Final Product Concentration | Typically 40-50% aqueous solution | google.comgoogle.com |

An alternative to direct synthesis is the conversion of a quaternary ammonium halide, such as choline chloride, into its corresponding hydroxide. google.com This pathway is a salt metathesis reaction where the halide anion is replaced by a hydroxide anion. This approach is particularly useful when the quaternary ammonium halide is readily available or more stable to produce and store. The conversion can be accomplished through several techniques, most notably using ion exchange resins or electrochemical methods. google.comgoogle.com A simple lab-scale version of this conversion involves reacting choline chloride with potassium hydroxide in methanol (B129727), which causes the precipitation of potassium chloride, leaving the soluble choline hydroxide in the solution. rsc.org

The use of strongly basic anion exchange resins is a common and effective method for converting quaternary ammonium halides to hydroxides. m-chemical.co.jpacs.org In this process, an aqueous solution of the quaternary ammonium halide (e.g., choline chloride) is passed through a column packed with a resin that has quaternary ammonium functional groups with hydroxide ions as the counter-ions. m-chemical.co.jpgoogle.com The resin selectively retains the halide ions (e.g., Cl⁻) from the solution and releases hydroxide ions (OH⁻), resulting in an effluent of the desired quaternary ammonium hydroxide. google.com

The resins themselves are typically polystyrene-based polymers functionalized with quaternary ammonium groups, such as trimethyl ammonium or dimethylethanol ammonium groups. m-chemical.co.jp The efficiency of the exchange process depends on the resin's capacity and the prevention of issues like gelation on the resin bed, which can be managed by controlling the pH of the salt solution, preferably keeping it above 12. google.com Once the resin's capacity is exhausted (i.e., it is saturated with halide ions), it can be regenerated by washing with a strong base solution, such as sodium hydroxide, to replace the captured halides with hydroxide ions, preparing it for reuse. m-chemical.co.jp

| Feature | Description | Source |

|---|---|---|

| Resin Type | Strongly basic anion exchange resin | m-chemical.co.jp |

| Functional Groups | Quaternary ammonium groups (e.g., trimethyl ammonium) | m-chemical.co.jp |

| Mechanism | Exchange of halide anions (e.g., Cl⁻) for hydroxide anions (OH⁻) | google.com |

| Incoming Solution | Aqueous quaternary ammonium halide (e.g., choline chloride) | google.com |

| Outgoing Solution | Aqueous quaternary ammonium hydroxide (e.g., choline hydroxide) | google.com |

| Regeneration | Washing with a strong base solution (e.g., NaOH) | m-chemical.co.jp |

Electrochemical methods offer a high-purity route to quaternary ammonium hydroxides by avoiding the addition of chemical reagents that might contaminate the final product. These techniques use an electric potential to drive the conversion of halide salts.

Electrolysis is widely used for producing high-purity quaternary ammonium hydroxides from their corresponding salts. google.comosti.gov The process is typically carried out in an electrolytic cell divided into an anode and a cathode compartment by a cation-exchange membrane. google.comgoogle.com An aqueous solution of the quaternary ammonium salt (e.g., choline chloride) is introduced into the anode compartment. google.com

When a direct current is applied, the quaternary ammonium cations (e.g., choline, N(CH₃)₃CH₂CH₂OH⁺) migrate from the anolyte, across the cation-exchange membrane, and into the cathode compartment. google.comgoogle.com Simultaneously, water is reduced at the cathode, generating hydroxide ions (OH⁻) and hydrogen gas. google.com These newly formed hydroxide ions combine with the incoming cations to form the high-purity quaternary ammonium hydroxide solution. At the anode, the halide ions are oxidized. google.com The key to this process is the cation-exchange membrane, which must be highly permeable to the quaternary ammonium cations but impermeable to the anions (e.g., Cl⁻) and the hydroxide ions to ensure high current efficiency and product purity. google.com

| Component/Parameter | Description | Source |

|---|---|---|

| Cell Configuration | Two-compartment cell (anode and cathode) | google.com |

| Separator | Cation-exchange membrane | google.com |

| Anode Compartment (Anolyte) | Aqueous solution of quaternary ammonium salt (e.g., choline chloride) | google.com |

| Cathode Compartment (Catholyte) | Water, which is reduced to OH⁻ and H₂ | google.com |

| Ion Migration | Cations (e.g., Choline⁺) pass through the membrane to the cathode | google.comgoogle.com |

| Product Formation | Cations combine with OH⁻ in the catholyte to form QAH | google.com |

Ion Membrane Electrodialysis (IMED) is another electrochemical technique for preparing quaternary ammonium hydroxides. google.com One configuration involves an electrolytic cell with anode and cathode compartments separated by an anion-exchange membrane. google.comgoogle.com In this setup, a solution of the quaternary ammonium halide is fed into the cathode compartment, while an ammonium hydroxide solution can be fed into the anode compartment. google.com

Under an applied electric potential, the halide anions migrate from the cathode compartment, through the anion-exchange membrane, to the anode compartment. google.com This leaves the quaternary ammonium cations in the cathode compartment, where the reduction of water produces hydroxide ions and hydrogen gas. The cations and hydroxide ions combine to form the desired product. google.com A crucial aspect of this process is controlling the pH to prevent the discharge of halogen gas at the anode. google.com Electrodialysis can also be performed using bipolar membranes, which split water into H⁺ and OH⁻ ions under an electric field, offering another route for generating the hydroxide ions needed for the conversion. nih.govresearchgate.net

Conversion of Quaternary Ammonium Halides to Hydroxides

Electrochemical Synthesis Pathways

Bipolar Membrane Electrodialysis (BMED)

Bipolar Membrane Electrodialysis (BMED) stands out as an environmentally friendly and efficient method for producing high-purity choline hydroxide from its corresponding salts, such as choline chloride. researchgate.net This technology integrates bipolar membranes into an electrodialysis stack. The core principle of BMED involves the dissociation of water molecules within the bipolar membrane into hydrogen (H⁺) and hydroxide (OH⁻) ions under an electric field. youtube.com

In a typical setup for producing choline hydroxide from choline chloride (ChCl), the choline cations (Ch⁺) migrate from the feed compartment through a cation exchange membrane and combine with the hydroxide ions generated at the bipolar membrane, forming choline hydroxide (ChOH). google.comresearchgate.net Simultaneously, chloride anions (Cl⁻) move through an anion exchange membrane to combine with hydrogen ions, forming hydrochloric acid (HCl) as a valuable by-product. researchgate.netyoutube.com This process is advantageous as it avoids the formation of other by-products and features high energy utilization and a straightforward operational procedure. researchgate.net

The efficiency of BMED is influenced by several operational parameters. Studies on similar hydroxide production processes, such as for lithium hydroxide, have systematically investigated the impact of current density, feed concentration, pH, and solution volume ratios to optimize performance. mdpi.com For instance, optimizing current density is crucial; while higher densities can increase production rates, they can also lead to higher energy consumption and potential membrane damage. Research shows that a balance must be struck to achieve high current efficiency and low specific energy consumption. mdpi.com

| Parameter | Effect on BMED Performance | Source |

|---|---|---|

| Current Density | Affects production rate, current efficiency, and specific energy consumption. Optimal density balances these factors. | mdpi.com |

| Feed Concentration | Impacts ion availability and solution conductivity, influencing overall process efficiency. | mdpi.com |

| Initial pH | Can influence membrane stability and the potential for side reactions. | mdpi.com |

| Volume Ratio (Feed:Base) | Affects the final concentration of the product and the efficiency of ion transport. | mdpi.com |

Metal Hydroxide Reaction and Precipitation Strategies

A classic chemical synthesis route for choline hydroxide involves the reaction of a choline salt with a metal hydroxide, leading to the precipitation of an insoluble metal salt. This method relies on the principle of metathesis, or double displacement, where the desired choline hydroxide remains in the solution while the unwanted salt precipitates out and can be removed by filtration.

One prominent example is the treatment of choline sulfate (B86663) with barium hydroxide, Ba(OH)₂. google.com In this reaction, the highly insoluble barium sulfate (BaSO₄) precipitates, leaving an aqueous solution of choline hydroxide.

Another documented strategy is the use of silver oxide (Ag₂O) to displace halide counterions from choline halides. google.com For instance, reacting choline chloride with silver oxide in an aqueous medium yields choline hydroxide in the solution and a precipitate of silver chloride (AgCl). While effective, the high cost of silver reagents often limits this method to smaller-scale laboratory preparations.

Solvent-Dependent Conversion Techniques

The direct synthesis of choline hydroxide from its constituent precursors is highly dependent on the choice of solvent. The most common industrial method involves the direct reaction of ethylene oxide (EO), trimethylamine (TMA), and water. google.comgoogle.com In this process, water is not merely a solvent but also a primary reactant and an effective medium for the reaction. google.com

The use of an aqueous medium is advantageous because it serves as an efficient solvent for the reactants (TMA) and the product (choline hydroxide). google.com Furthermore, water's high heat capacity is crucial for managing the highly exothermic nature of the reaction. google.com The synthesis can also be performed in other water-miscible alkanols, demonstrating the flexibility of solvent choice, although water remains the preferred medium for both economic and process control reasons. google.com

Recent research has also explored the use of choline hydroxide itself in the formation of deep eutectic solvents (DESs). For example, a DES composed of choline hydroxide and urea (B33335) has been shown to be an effective green solvent for dissolving cellulose. researchgate.netrsc.org This highlights the unique solvent properties related to choline hydroxide and underscores the importance of the solvent environment in its applications and, by extension, its synthesis. researchgate.net

Investigation of Reaction Parameters and Yield Optimization

Optimizing the synthesis of choline hydroxide requires a thorough investigation of various reaction parameters. Factors such as solvent systems, temperature, pressure, and the role of catalysts or reactant concentrations are critical in maximizing reaction efficiency, yield, and product purity.

Influence of Solvent Systems on Reaction Efficiency

The solvent system exerts a profound influence on the efficiency of choline hydroxide synthesis. In the direct synthesis from ethylene oxide and trimethylamine, water is the ideal medium. google.com It acts as a reagent, a solvent, and a heat-transfer medium, ensuring the reaction proceeds efficiently and safely in a continuous, single-phase aqueous system. google.com The use of a sufficient amount of water to create a diluted solution during the initial reaction step has been found to improve selectivity and reaction rates. google.com

The impact of water content has also been noted in applications where choline hydroxide is used as a catalyst. For instance, the catalytic activity of choline hydroxide in certain condensation reactions is dramatically accelerated by the presence of trace amounts of water in an ionic liquid medium. tandfonline.comresearchgate.net This suggests that the diffusion of ions and the formation of micro-heterogeneous environments, dictated by the solvent system, are key to reaction efficiency. tandfonline.com

Temperature and Pressure Effects on Conversion Yields

Temperature and pressure are critical parameters in the synthesis of choline hydroxide, particularly in the highly exothermic direct reaction of EO, TMA, and water, which has a heat of reaction of 117 kJ/mol EO. google.com Careful temperature management is required to prevent overheating, which could lead to unwanted side reactions and product degradation, affecting both yield and purity. google.comgoogle.com

The reaction is typically performed at temperatures between 40°C and 150°C, with a more preferred range of 50°C to 100°C. google.com This temperature range provides a good balance between reaction kinetics, product quality (e.g., minimizing color formation), and process economics, such as allowing for cost-efficient cooling methods. google.comgoogle.com For instance, an experiment conducted at 50°C and 10 bar pressure yielded a 40.1% choline hydroxide solution, while increasing the temperature to 90°C showed an effect on the color of the final product. google.com

Pressure is also controlled to maintain the reactants in the desired phase and to manage the reaction kinetics. The use of a two-phase system (an aqueous choline hydroxide phase and an organic liquid TMA phase) under pressure can be induced to facilitate product separation and heat extraction. google.com

| Parameter | Operating Range | Impact on Synthesis | Source |

|---|---|---|---|

| Temperature | 40°C - 150°C | Balances reaction kinetics, product quality (color), and energy efficiency. Higher temperatures can increase degradation. | google.comgoogle.com |

| Pressure | e.g., 10 bar | Maintains reactants in the liquid phase and can be used to induce phase separation for product recovery. | google.com |

Catalyst Selection and Concentration Impact on Reaction Kinetics

In many of its applications, choline hydroxide itself functions as an efficient, green, and recyclable base catalyst. tandfonline.comtandfonline.com While the direct synthesis from EO and TMA does not typically involve a separate catalyst, understanding how concentration affects reaction kinetics is crucial, a principle well-illustrated by studies where choline hydroxide is the catalyst.

Research on the synthesis of 3-aroylflavones using choline hydroxide as a catalyst demonstrated a clear link between the catalyst concentration and reaction yield. tandfonline.com Increasing the amount of choline hydroxide catalyst initially boosted the reaction conversion. However, an excessive amount of the catalyst led to undesirable side reactions, specifically the hydrolysis of an intermediate product, which ultimately decreased the yield of the desired product. tandfonline.com This demonstrates a classic optimization problem where the catalyst concentration must be carefully controlled to maximize efficiency.

| Amount of Choline Hydroxide (mmol) | Yield of 3-benzoyl-6-chloroflavone (%) |

|---|---|

| 0.25 | ~40 |

| 0.50 | 59 |

| 1.00 | ~55 |

| 2.00 | ~45 |

| 3.50 | ~30 |

The effectiveness of choline hydroxide can also be enhanced by supporting it on a solid material, creating a heterogeneous catalyst. For example, choline hydroxide supported on magnesium oxide (MgO) has been shown to exhibit higher turnover frequency (TOF) values for aldol (B89426) condensation reactions compared to other basic catalysts, indicating superior catalytic activity. rsc.org This approach combines the catalytic power of choline hydroxide with the benefits of heterogeneous catalysis, such as easy separation and recyclability. researchgate.net

Green Chemistry Approaches in Quaternary Ammonium Hydroxide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium hydroxides like choline hydroxide to mitigate environmental impact and enhance safety. These approaches focus on reducing solvent use, employing sustainable catalysts, and minimizing waste.

Solvent-Free or Reduced-Solvent Methodologies

A key objective in green synthesis is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of solvent-free synthesis for various quaternary ammonium compounds. mdpi.com For instance, the synthesis of certain quaternary ammonium salts has been successfully performed without any solvent, yielding a solid product that can be purified by washing with a solvent like diethyl ether to remove unreacted starting materials. mdpi.com

In other cases, water is used as a green solvent. Choline hydroxide itself is often synthesized and used in aqueous solutions, avoiding more hazardous organic solvents. google.comgoogle.com The direct reaction of trimethylamine (TMA), water, and ethylene oxide (EO) is a prime example of a more atom-efficient method that uses water as the reaction medium. google.comgoogle.com Furthermore, some green synthetic protocols utilizing choline hydroxide as a catalyst are performed under solvent-free conditions, highlighting the compatibility of this compound with solventless reaction designs. researchgate.net The development of such methods reduces processing steps, lowers energy consumption, and prevents the environmental pollution associated with solvent waste.

Sustainable Catalyst Systems for Enhanced Selectivity

Choline hydroxide is not only a target product but also an effective, recyclable, and environmentally benign catalyst for various organic syntheses. tandfonline.comtandfonline.comwikipedia.org It has been identified as an efficient basic ionic liquid catalyst for reactions such as the hydrophosphonylation of aldehydes and the synthesis of biscoumarins. rsc.orgproquest.com Its use as a homogeneous catalyst in aqueous media or under neat conditions provides a green alternative to conventional catalysts. tandfonline.comrsc.org

Key features of choline hydroxide as a sustainable catalyst include:

High Efficiency: It often provides excellent yields in short reaction times. researchgate.netrsc.org

Recyclability: After a reaction, the aqueous solution containing choline hydroxide can often be recovered and reused for several cycles without a significant loss of catalytic activity. researchgate.nettandfonline.com For example, in the synthesis of 3-aroylflavones, the catalyst was recovered by simple extraction and evaporation, achieving a 98% recovery yield and successful reuse for up to six cycles. tandfonline.com

Biodegradability: Choline hydroxide is considered an eco-friendly and biodegradable catalyst. wikipedia.org

Additionally, supported choline hydroxide systems have been developed. When supported on a solid like magnesium oxide (MgO), choline hydroxide can function as a heterogeneous catalyst, which simplifies catalyst-product separation and further enhances its sustainability profile in reactions like aldol condensations. rsc.org

Table 1: Examples of Reactions Catalyzed by Choline Hydroxide

| Reaction Type | Substrates | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of α-hydroxyphosphonates | Aldehydes, Diethylphosphite | Neat or Solvent Conditions | Efficient, Recyclable Catalyst | rsc.org |

| Baker–Venkataraman Rearrangement | 2′-hydroxyacetophenones, Benzoyl chlorides | Sequential 'one-pot' | Recyclable up to six times | tandfonline.com |

| Synthesis of β-phosphonomalonates | Aldehydes, Dicyanomethane, Diethyl phosphonate | Basic Medium | Straightforward construction, Good yields | tandfonline.com |

| Synthesis of 1H-pyrazolo[1,2-a]pyridazine-2-carbonitriles | Aldehydes, Malononitrile, Phthalhydrazide | Solvent-free | Excellent yields, Short reaction time | researchgate.net |

| Aldol Condensation | Ketones, Aldehydes | Supported on MgO | Heterogeneous, High Turnover Frequency (TOF) | rsc.org |

By-product Management and Waste Minimization in Synthesis

Effective by-product and waste management is crucial for a green synthesis process. Traditional methods for producing choline hydroxide from choline halides often generate halogen-containing side streams that require disposal. google.comgoogle.com For instance, synthesis via an anion exchange column from a choline halide results in a halogenated waste stream. google.com

Modern approaches aim to circumvent this issue:

Atom-Efficient Reactions: The direct synthesis of choline hydroxide from ethylene oxide, trimethylamine, and water is highly atom-efficient, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste. google.comgoogle.com

Phase Separation and Reactant Recycling: In the continuous industrial process, an excess of trimethylamine is often used as a reaction medium. After the reaction, a phase separation occurs, yielding an aqueous choline hydroxide phase and an organic phase rich in trimethylamine. This allows the unreacted trimethylamine to be easily separated and recycled back into the reaction zone, minimizing waste. google.comwipo.int

Electrodialysis: Bipolar membrane electrodialysis (BMED) has emerged as a clean production method. This technique can synthesize high-purity quaternary ammonium hydroxides from their halide salts without creating the secondary pollution associated with conventional methods like ion exchange or chemical reaction with metal hydroxides. researchgate.net

Industrial Scale Production Considerations and Advancements

The large-scale production of choline hydroxide is driven by its use in various industries, including electronics and chemical manufacturing. google.compalmercruz.comwiseguyreports.com Advancements focus on creating continuous, efficient, and high-purity processes.

The most prominent industrial method is the direct reaction of ethylene oxide (EO), trimethylamine (TMA), and water. google.comgoogle.com Key considerations for this process include:

Thermal Management: The reaction is highly exothermic (117 kJ/mol EO), necessitating careful heat management to prevent overheating, which can lead to by-product formation and product discoloration. google.com Industrial processes use heat exchangers and may conduct the reaction in a diluted form to dissipate heat effectively. google.comgoogle.com

Continuous Operation: Continuous processes have been developed that allow for the steady production of concentrated (e.g., 40-50% by weight) aqueous choline hydroxide solutions. google.comwipo.int Reactants are continuously fed into a reaction zone, and the product is continuously removed. google.com

Purity and By-products: A major challenge is minimizing the formation of O-ethoxylation products. Advanced processes can keep these by-products below 1-2% relative to choline hydroxide. google.com The process of inducing a phase separation between the aqueous product and an organic liquid phase containing excess TMA is a key step in purification. google.com

Recent technological advancements are further improving industrial production:

Membrane Electrolysis and BMED: As mentioned, techniques like bipolar membrane electrodialysis are gaining traction. A BMED system can convert choline chloride to choline hydroxide with high current efficiency (84.6%) and low energy consumption, offering a sustainable and high-purity production route. researchgate.net

Process Optimization: Innovations include reacting components at temperatures above 30°C to form a diluted solution first, followed by a concentration step. This approach can lead to better consumption factors for ethylene oxide under economically advantageous conditions. google.com

Table 2: Comparison of Industrial Production Methodologies for Choline Hydroxide

| Methodology | Key Reactants | Advantages | Challenges/Considerations | Reference |

|---|---|---|---|---|

| Continuous Direct Synthesis | Ethylene Oxide, Trimethylamine, Water | High atom efficiency, Continuous operation, High concentration product (40-50%) | Highly exothermic reaction requiring careful thermal management, By-product control | google.comgoogle.com |

| Anion Exchange | Choline Halide (e.g., Choline Chloride) | Can produce high-purity product | Generates halogenated waste streams, Often labor-intensive | google.com |

| Bipolar Membrane Electrodialysis (BMED) | Choline Halide, Water | No secondary pollution, High purity, Low energy consumption | Membrane fouling/stability, Process performance can be affected by ion size | researchgate.net |

Spectroscopic and Advanced Structural Characterization of Ethanaminium, N,n,n Trimethyl , Hydroxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy of choline (B1196258) hydroxide (B78521) provides distinct signals corresponding to the different sets of protons in its structure. In a deuterated water (D₂O) solvent, the expected proton signals are for the trimethylammonium group and the two methylene (B1212753) groups of the ethyl chain.

Published data for choline hydroxide in D₂O shows the following chemical shifts rsc.org:

A singlet for the nine equivalent protons of the N,N,N-trimethyl group (-N(CH₃)₃) is observed at approximately 3.20 ppm.

A triplet corresponding to the two protons of the methylene group adjacent to the nitrogen atom (-CH₂-N) appears at roughly 3.49 ppm.

A multiplet for the two protons of the methylene group bearing the hydroxyl group (-CH₂-OH) is found around 4.05 ppm.

The integration of these peaks would correspond to a 9:2:2 ratio, confirming the number of protons in each unique chemical environment. The splitting patterns (singlet, triplet, multiplet) arise from the spin-spin coupling between neighboring, non-equivalent protons.

Table 1: ¹H NMR Chemical Shifts for Ethanaminium, N,N,N-trimethyl-, hydroxide in D₂O

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -N(CH₃)₃ | 3.20 | Singlet |

| -CH₂-N | 3.49 | Triplet |

| -CH₂-OH | 4.05 | Multiplet |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in choline hydroxide gives rise to a distinct signal in the ¹³C NMR spectrum.

For choline hydroxide in D₂O, the reported ¹³C NMR chemical shifts are as follows rsc.org:

The carbon atoms of the trimethylammonium group (-N(CH₃)₃) show a signal at approximately 53.91 ppm. Due to the free rotation around the C-N bonds, these three methyl carbons are chemically equivalent.

The carbon of the methylene group attached to the nitrogen atom (-CH₂-N) resonates at about 55.73 ppm.

The carbon of the methylene group bonded to the hydroxyl group (-CH₂-OH) is observed at approximately 67.86 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₃ | 53.91 |

| -CH₂-N | 55.73 |

| -CH₂-OH | 67.86 |

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced multi-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of signals and to confirm the connectivity of the molecule.

COSY spectra would show correlations between coupled protons. For choline hydroxide, a cross-peak between the signals of the two methylene groups (-CH₂-N and -CH₂-OH) would be expected, confirming their adjacent positions in the ethyl chain.

HSQC provides correlations between protons and the carbon atoms to which they are directly attached. This technique would definitively link the proton signals at 3.49 ppm and 4.05 ppm to their corresponding carbon signals at 55.73 ppm and 67.86 ppm, respectively. The proton signal at 3.20 ppm would correlate with the carbon signal at 53.91 ppm.

While specific 2D NMR studies focused solely on the structural elucidation of pure choline hydroxide are not prevalent in the literature, these techniques are routinely applied to more complex molecules containing the choline moiety researchgate.netresearchgate.netcolab.wsuni-regensburg.dewgtn.ac.nz.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that acts as a molecular fingerprint.

For choline hydroxide, the key vibrational bands are associated with the O-H, C-H, C-N, and C-O bonds.

A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group, which is often involved in hydrogen bonding. uni-regensburg.de

C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ range.

The C-N stretching vibration of the aliphatic amine functionality is typically observed around 1079-1293 cm⁻¹. core.ac.ukwikipedia.org

The C-O stretching of the primary alcohol can be found near 1085 cm⁻¹. wikipedia.org

C-H bending frequencies are expected around 951 cm⁻¹. wikipedia.org

Raman spectroscopy of a choline hydroxide-silica solution has shown peaks at 2910 cm⁻¹ and 2970 cm⁻¹, which can be attributed to C-H stretching vibrations. core.ac.uk

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretching | 3200-3600 |

| C-N Stretching | 1079-1293 |

| C-O Stretching | ~1085 |

| C-H Bending | ~951 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For choline hydroxide, the cationic part, the N,N,N-trimethylethanaminium ion, is what is typically detected. The molecular weight of this cation is 104.17 g/mol . Therefore, a prominent peak at an m/z of approximately 104 would be expected in the mass spectrum.

Further fragmentation of the choline cation can provide additional structural confirmation. A common fragmentation pathway involves the loss of a methyl group, leading to a fragment ion. Another significant fragmentation can result in the formation of a trimethylamine (B31210) fragment. In a study on the determination of choline, a precursor ion of m/z 104.0 was identified, which fragmented into product ions with m/z values of 60.0 and 45.0. aip.org

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the mass of a molecule with very high accuracy. This precision makes it possible to determine the elemental composition of the molecule and its fragments, which is invaluable for confirming the molecular formula and for distinguishing between compounds with the same nominal mass. For the N,N,N-trimethylethanaminium cation (C₅H₁₄NO⁺), HRMS would be able to confirm its elemental composition with a high degree of confidence, distinguishing it from any other ions with the same nominal mass. While specific HRMS fragmentation studies on pure choline hydroxide are not extensively detailed in readily available literature, the technique is frequently used in the analysis of more complex systems containing this moiety. researchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) provides valuable structural information for this compound, commonly known as tetramethylammonium (B1211777) hydroxide (TMAH). In aqueous solutions, TMAH completely dissociates into the tetramethylammonium cation ([N(CH₃)₄]⁺) and the hydroxide anion (OH⁻). oaepublish.com MS/MS analysis, therefore, focuses on the fragmentation of the stable tetramethylammonium cation (TMA⁺). oaepublish.comresearchgate.net

When subjected to collision-induced dissociation (CID) in an MS/MS experiment, the precursor ion TMA⁺, with a mass-to-charge ratio (m/z) of 74.097, undergoes fragmentation. oaepublish.comresearchgate.net The fragmentation of quaternary amines like TMA⁺ is characterized by the cleavage of carbon-carbon or carbon-nitrogen bonds. The primary fragmentation pathway for TMA⁺ involves the loss of a methyl radical (•CH₃) or other small neutral molecules.

The resulting product ions are characteristic and can be used for identification and quantification. The fragmentation of the TMA⁺ cation is relatively straightforward due to its simple, symmetrical structure. The major product ions observed in the MS/MS spectrum of TMA⁺ typically arise from the sequential loss of neutral molecules such as methane (B114726) (CH₄) or the cleavage of N-C bonds. This technique is often coupled with liquid chromatography (LC) for the analysis of TMAH in various matrices. researchgate.net

A study utilizing ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) identified TMA⁺ by its accurate mass and confirmed its structure through its product ion profile generated by setting a collision energy. oaepublish.com The stability of the tetramethylammonium ion means that it can be detected with high sensitivity, making LC-MS/MS a powerful tool for its trace analysis in samples like industrial wastewater. researchgate.net

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 74.097 | 58 | CH₄ (Methane) | Loss of a methyl group and a hydrogen atom |

| 74.097 | 59 | CH₃ (Methyl radical) | Cleavage of a nitrogen-carbon bond |

| 74.097 | 44 | C₂H₆ (Ethane) | Loss of two methyl groups |

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction (XRD) is a primary technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound, which is typically available as various hydrates, XRD provides definitive information on its solid-state structure. wikipedia.org

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) offers precise determination of unit cell dimensions, bond lengths, and bond angles. carleton.edu TMAH crystallizes from aqueous solutions to form several hydrates, with the pentahydrate, (CH₃)₄NOH·5H₂O, being of significant interest. aip.orgaip.org

The crystal structure of tetramethylammonium hydroxide pentahydrate was determined at 25°C using three-dimensional X-ray diffraction data. aip.orgaip.org The analysis revealed that the hydroxide ions and water molecules form a hydrogen-bonded framework. This framework creates polyhedral cages that encapsulate the tetramethylammonium cations. aip.orgaip.org The presence of the (CH₃)₄N⁺ ions distorts the symmetry of the oxygen lattice. aip.orgaip.org A notable feature is the disorder of three carbon atoms in each cation, suggesting that the cations behave as slightly hindered axial rotors within the cages. aip.org

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₂₃NO₆ ((CH₃)₄NOH·5H₂O) | nih.gov |

| Crystal System | Orthorhombic | aip.orgaip.org |

| Space Group | - | - |

| Unit Cell Dimensions | a = 12.57 Å, b = 10.96 Å, c = 7.91 Å | aip.orgaip.org |

| Formula Units (Z) | 4 | aip.orgaip.org |

| Temperature | 25 °C | aip.orgaip.org |

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and is widely used for routine characterization of bulk materials. units.itresearchgate.net While single crystals are not always available, most drug substances and chemicals are obtained as polycrystalline powders, making PXRD an invaluable tool. units.itresearchgate.net

For TMAH, PXRD can be used to identify the specific hydrate (B1144303) form present (e.g., pentahydrate, trihydrate) and to assess the purity of a crystalline batch. aip.org Each crystalline phase possesses a unique PXRD pattern, which serves as a "fingerprint" for identification. For instance, the PXRD pattern of the pentahydrate would be distinct from other hydrated or anhydrous forms.

Furthermore, variable-temperature PXRD can be employed to study phase transitions, such as the dehydration of TMAH hydrates upon heating. units.it By monitoring the changes in the diffraction pattern as a function of temperature, one can determine the temperatures at which transformations from one crystalline form to another (or to an amorphous phase) occur. units.it

Chromatographic Purity Assessment and Identification

Chromatographic techniques are fundamental for assessing the purity of this compound and for identifying and quantifying any impurities. Both gas and liquid chromatography serve distinct but complementary roles in the analysis of TMAH.

Gas Chromatography (GC) for Volatile Components

Due to its non-volatile nature as a salt, TMAH itself is not directly amenable to standard gas chromatography. However, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile impurities or the thermal degradation products of TMAH.

A common application is pyrolysis-GC-MS, where TMAH is intentionally heated to high temperatures in the GC inlet. msconsult.dknih.gov This process, often referred to as thermochemolysis, causes TMAH to decompose into volatile products, primarily trimethylamine and methanol (B129727) or dimethyl ether. researchgate.net This technique is also widely used as a derivatization method, where TMAH acts as a methylating reagent in the hot injector port to convert non-volatile analytes like fatty acids or phenols into their more volatile methyl esters or ethers for GC analysis. msconsult.dkresearchgate.netnih.gov

When assessing the purity of TMAH solutions, GC can be used to detect and quantify volatile organic impurities. A common impurity in TMAH is trimethylamine, which gives aged solutions a characteristic fishy odor. wikipedia.org Analysis by headspace GC-MS can effectively determine the concentration of such volatile contaminants.

Liquid Chromatography (LC) for Purity and Impurity Profiling

Liquid chromatography (LC) is the primary method for the direct analysis, purity assessment, and impurity profiling of TMAH in its ionic, non-volatile form. Various LC modes can be employed for the separation and quantification of the tetramethylammonium cation.

Ion-pair reversed-phase LC is a common approach where a reagent is added to the mobile phase to form a neutral ion-pair with the TMA⁺ cation, allowing it to be retained and separated on a standard C18 column. researchgate.net Another effective method is ion chromatography (IC), which uses ion-exchange columns to separate ions based on their charge. oaepublish.com IC is well-suited for separating TMA⁺ from other inorganic cations (e.g., sodium, potassium) and other amine impurities. oaepublish.com

Modern methods often utilize high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) for highly sensitive and specific analysis. oaepublish.comresearchgate.netncku.edu.tw These LC-MS/MS methods allow for very low detection limits, making them ideal for determining trace levels of TMAH in industrial wastewater or for profiling related impurities. oaepublish.comresearchgate.net For example, a UPLC-HRMS method has been developed with a linear range for TMA⁺ from 0.002 to 1 μg/mL, demonstrating its high sensitivity. oaepublish.comresearchgate.netncku.edu.tw

| Technique | Column Type | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| Ion Chromatography (IC) | Cation Exchange | 11 mM H₂SO₄ | Conductivity | Analysis in wastewater | oaepublish.com |

| UPLC-HRMS | - | Aqueous solution | HRMS | Trace analysis in air samples | oaepublish.com |

| Reversed-Phase HPLC | ZORBAX ODS | Ionic liquid + Acetonitrile | Indirect UV | Determination in ionic liquids | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethanaminium, N,n,n Trimethyl , Hydroxide

Phase-Transfer Catalysis (PTC) Mechanisms and Applications

Ethanaminium, N,N,N-trimethyl-, hydroxide (B78521) can function as a phase-transfer catalyst, facilitating reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. nih.govacs.orgwikipedia.org Although its low organophilicity makes it less optimal than its longer-chain analogues (like tetrabutylammonium (B224687) salts) for many PTC applications, its high thermal stability is a significant advantage in reactions requiring high temperatures. nih.gov

In a typical PTC system, the organic-soluble substrate resides in the organic phase while the water-soluble nucleophile (e.g., a salt like potassium iodide) is in the aqueous phase. digicollections.net The reaction is extremely slow without a catalyst because the reactants are separated. digicollections.net The phase-transfer catalyst, the tetramethylammonium (B1211777) cation ([N(CH₃)₄]⁺), overcomes this barrier.

The core mechanism of phase-transfer catalysis involves the extraction of the reactant anion from the aqueous phase and its subsequent activation in the organic phase. wikipedia.orgdigicollections.net The tetramethylammonium cation ([N(CH₃)₄]⁺) forms an ion pair with the aqueous reactant anion (e.g., CN⁻, I⁻, or another nucleophile). This ion pair, [N(CH₃)₄]⁺A⁻, is soluble in the organic phase due to the organic nature of the cation's methyl groups.

Once in the organic solvent, the anion is "naked" or poorly solvated compared to its state in the highly solvating aqueous environment. quora.comquora.com In water, anions are heavily stabilized by hydrogen bonding, which reduces their nucleophilicity. In the organic phase, freed from this "solvation shell," the anion becomes a much more powerful nucleophile, leading to a dramatic increase in the reaction rate with the organic substrate. digicollections.net After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle. This process of anion extraction and activation is fundamental to the utility of quaternary ammonium (B1175870) salts in PTC. wikipedia.org

Mechanistic Models in PTC (e.g., Starks' Extraction vs. Makosza's Interfacial)

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net Quaternary ammonium salts like Ethanaminium, N,N,N-trimethyl-, hydroxide are effective phase-transfer catalysts. The mechanism by which these catalysts shuttle reactants across the phase boundary has been a subject of extensive investigation, leading to two primary models: the Starks' extraction mechanism and the Makosza interfacial mechanism. ias.ac.inwiley-vch.de

Starks' Extraction Mechanism: Proposed by Charles Starks, this model suggests that the quaternary ammonium cation (Q⁺), in this case, N,N,N-trimethylethanaminium, forms an ion pair with an anion (Y⁻) from the aqueous phase. phasetransfercatalysis.comresearchgate.net This lipophilic ion pair, Q⁺Y⁻, is extracted into the organic phase. wiley-vch.deresearchgate.net Once in the organic phase, the anion becomes highly reactive, as it is poorly solvated ("naked anion"), and reacts with the organic substrate (RX) to form the product (RY). The newly formed Q⁺X⁻ ion pair then migrates back to the aqueous interface to exchange X⁻ for another Y⁻, thus continuing the catalytic cycle. researchgate.net This mechanism is generally accepted for many nucleophilic substitution reactions where the anion is transferred from the aqueous to the organic phase. mdpi.com

Makosza's Interfacial Mechanism: Mieczysław Makoza proposed an alternative pathway, particularly for reactions involving the generation of carbanions using a strong base like hydroxide. ias.ac.inphasetransfercatalysis.com In this model, the deprotonation of the organic substrate (an acidic organic compound) does not occur in the bulk organic phase. Instead, the strong hydroxide base, which has a high hydration energy, remains at the interface between the aqueous and organic phases. mdpi.com Deprotonation of the organic acid (e.g., chloroform) occurs at this interface. ias.ac.inmdpi.com The resulting carbanion is then captured by the quaternary ammonium cation at the interface and pulled into the organic phase as an ion pair, where it subsequently reacts. wiley-vch.demdpi.com Attempts to generate species like dichlorocarbene (B158193) by using separately prepared anhydrous tetraalkylammonium hydroxide in an organic phase have failed, lending support to the interfacial model for such reactions. mdpi.com

The predominance of one mechanism over the other depends on various factors, including the lipophilicity of the catalyst and the nature of the reacting anion. researchgate.netmdpi.com For highly lipophilic catalysts and anions with low hydration energy, the Starks mechanism is plausible. wiley-vch.demdpi.com However, for hydroxide-initiated reactions, the interfacial mechanism is often considered more likely due to the unfavorable energy of transferring a highly hydrated hydroxide ion into the organic phase. mdpi.com

Table 1: Comparison of PTC Mechanistic Models

| Feature | Starks' Extraction Mechanism | Makosza's Interfacial Mechanism |

|---|---|---|

| Location of Ion Exchange | Bulk aqueous phase or interface wiley-vch.demdpi.com | Strictly at the interface ias.ac.inmdpi.com |

| Role of Catalyst | Extracts reactant anion into the organic phase wiley-vch.deresearchgate.net | Binds to the organic anion at the interface and transports it into the organic phase mdpi.com |

| Site of Reaction | Bulk organic phase researchgate.net | Bulk organic phase (after interfacial anion generation) ias.ac.in |

| Applicability | General nucleophilic substitutions (e.g., with CN⁻, Br⁻) phasetransfercatalysis.comresearchgate.net | Base-induced reactions, carbanion and carbene generation (e.g., using NaOH) ias.ac.inmdpi.com |

Kinetic Studies of PTC Reactions

Kinetic studies are crucial for understanding the mechanism of PTC reactions and optimizing reaction conditions. researchgate.net The rate of a PTC reaction catalyzed by this compound is influenced by several interconnected variables. Investigations into the kinetics of dichlorocarbene addition to styrene (B11656) under PTC conditions, for example, have shown that the reaction follows pseudo-first-order kinetics when the base and organic substrate are in excess. ias.ac.in

Key parameters affecting the reaction kinetics include:

Catalyst Concentration: The reaction rate is generally proportional to the concentration of the phase-transfer catalyst. capes.gov.br

Stirring Speed: Since PTC reactions occur in heterogeneous systems, the rate of mass transfer between phases is critical. The reaction rate often increases with stirring speed up to a certain point, beyond which the reaction becomes kinetically controlled rather than mass-transfer limited. The size of the interfacial area, which is dependent on agitation, is a crucial factor, especially for very fast reactions. mdpi.com

Concentration of Base: In hydroxide-initiated reactions, the concentration of the aqueous base (e.g., sodium hydroxide) significantly impacts the rate. ias.ac.in Using high concentrations or even solid forms of the inorganic salt can favor the phase transfer of the anion. operachem.com

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of PTC reactions. However, the thermal stability of the quaternary ammonium salt is a limiting factor; for instance, many decompose in strong alkaline solutions at temperatures between 50-70°C. operachem.com

Solvent: The choice of the organic solvent influences the intrinsic reaction rate. Polar, aprotic solvents can activate the transferred anion, increasing its reactivity. operachem.com

Table 2: Factors Influencing PTC Reaction Kinetics

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| Catalyst Concentration | Increases | More catalyst molecules are available to transport anions across the phase boundary. capes.gov.br |

| Stirring Speed | Increases (up to a limit) | Enhances interfacial area, improving mass transfer between phases. mdpi.com |

| Base Concentration | Increases | A higher concentration gradient drives the formation of the reactive species. ias.ac.inoperachem.com |

| Temperature | Increases | Provides higher kinetic energy for molecules, but limited by catalyst stability. operachem.com |

| Solvent Polarity | Varies | Polar aprotic solvents can enhance the reactivity of the "naked" anion in the organic phase. operachem.com |

Stereochemical Control in Asymmetric PTC

Asymmetric phase-transfer catalysis is a powerful method for synthesizing enantioenriched products. nih.govbohrium.com This is achieved by using a chiral, non-racemic phase-transfer catalyst. While this compound is an achiral molecule, the principles of asymmetric PTC are based on modifying such catalysts to create a chiral environment. researchgate.net

The central concept involves the formation of a chiral ion pair between the catalyst cation and the reacting anion. nih.gov This chiral ion pair then reacts with the substrate, and the steric and electronic properties of the catalyst direct the approach of the reactants, leading to the preferential formation of one enantiomer over the other. bohrium.com Catalysts derived from natural products like Cinchona alkaloids are commonly used for this purpose. bohrium.com

Stereochemical control in asymmetric PTC has been successfully applied to a wide range of transformations, including:

Alkylation of glycine (B1666218) Schiff bases to produce unnatural α-amino acids. researchgate.net

Epoxidation of olefins, particularly α,β-enones. acs.org

Asymmetric α-heterofunctionalization reactions of prochiral nucleophiles. nih.gov

The effectiveness of stereochemical control depends on the rigid, well-defined structure of the chiral catalyst, which creates a precise chiral pocket to guide the reaction pathway. bohrium.com

Hofmann Elimination Reactions Induced by Hydroxide

The Hofmann elimination is a classic organic reaction that converts a quaternary ammonium salt, such as this compound, into an alkene and a tertiary amine upon heating. allen.inbyjus.com The hydroxide ion present in the compound acts as the base that initiates the elimination. organicchemistrytutor.com This reaction is also known as the Hofmann degradation. allen.inwikipedia.org

Mechanistic Pathways of Hofmann Degradation

The Hofmann elimination proceeds via a one-step, concerted E2 (elimination, bimolecular) mechanism. masterorganicchemistry.com The key steps involving a substrate like N,N,N-trimethylethanaminium hydroxide are as follows:

Deprotonation: The hydroxide ion (OH⁻) acts as a base and abstracts a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the quaternary nitrogen). numberanalytics.com

Concerted Bond Formation and Cleavage: As the β-hydrogen is removed, the electrons from the C-H bond shift to form a new pi bond between the α- and β-carbons. Simultaneously, the C-N bond breaks, and the trimethylamine (B31210) group departs as a neutral, stable leaving group. organicchemistrytutor.commasterorganicchemistry.com

For this concerted mechanism to occur, a specific stereochemical arrangement is required: the β-hydrogen and the trimethylamine leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). organicchemistrytutor.comorganic-chemistry.org This geometric constraint is a defining feature of the E2 pathway and influences the stereochemical outcome of the reaction. numberanalytics.com The degradation is driven by the formation of a stable alkene and the departure of a good, neutral leaving group (trimethylamine). byjus.com

Regioselectivity and Stereoselectivity in Elimination Products

Regioselectivity (Hofmann's Rule): When a quaternary ammonium hydroxide has multiple, non-equivalent β-hydrogens available for abstraction, the Hofmann elimination exhibits distinct regioselectivity. According to the Hofmann rule, the major product is the least substituted (and typically less thermodynamically stable) alkene. byjus.comchemistrysteps.comlibretexts.org This is in direct contrast to the Zaitsev rule, which predicts the formation of the more substituted alkene as the major product in many other elimination reactions. masterorganicchemistry.comchemistrysteps.com

The preference for the Hofmann product is primarily attributed to steric effects. The leaving group, a bulky trialkylamine (like trimethylamine), sterically hinders the approach of the base to the more substituted, internal β-hydrogens. masterorganicchemistry.comchemistrysteps.com Consequently, the base preferentially abstracts a proton from the less sterically encumbered, terminal β-carbon, leading to the formation of the least substituted alkene. byjus.com

Stereoselectivity: The stereoselectivity of the Hofmann elimination is governed by the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group. numberanalytics.comnumberanalytics.comwizeprep.com The reaction proceeds through a transition state where these five atoms (H-C-C-N⁺) lie in the same plane. This conformational requirement dictates which stereoisomeric alkene (E or Z) is formed, particularly in cyclic systems or substrates with pre-existing stereocenters. organicchemistrytutor.com

Application in Synthetic Organic Chemistry

The Hofmann elimination is a valuable tool in synthetic organic chemistry with several key applications: allen.in

Synthesis of Less-Substituted Alkenes: Due to its predictable regioselectivity (Hofmann's rule), the reaction is a reliable method for synthesizing terminal or less-substituted alkenes, which can be difficult to obtain as major products via other elimination pathways. allen.innumberanalytics.com

Structural Elucidation of Amines: Historically, Hofmann elimination was instrumental in determining the structure of complex nitrogen-containing natural products, particularly alkaloids. allen.inaakash.ac.in By converting an unknown amine into a quaternary salt and then performing the elimination, the resulting alkene's structure provides clues about the carbon skeleton surrounding the nitrogen atom. aakash.ac.in

Integration into Multi-Step Syntheses: The reaction is used to introduce a carbon-carbon double bond into a molecule, which can then be used for further functionalization through reactions like cycloaddition or hydrogenation. numberanalytics.com

Commercial Synthesis: The Hofmann elimination is employed in the commercial synthesis of various tertiary amines and alkenes. allen.inaakash.ac.in It has also been applied in the synthesis of pharmaceuticals and advanced materials. numberanalytics.comslideshare.net For example, it has been used in the synthesis of precursors for tryptophan and various benzene (B151609) derivatives. allen.in

Participation in Nucleophilic Substitution Reactions

As a strong base and a source of hydroxide ions, tetramethylammonium hydroxide facilitates nucleophilic substitution reactions. The hydroxide ion (OH⁻) is a potent nucleophile that can attack an electron-deficient (partially positive) carbon atom, leading to the displacement of a leaving group. cognitoedu.orgscience-revision.co.uk This reactivity is fundamental to the synthesis of alcohols from halogenoalkanes, where the halogen is replaced by a hydroxyl group. chemguide.co.ukdocbrown.info

TMAH itself can act as a reagent in these transformations. For instance, it is used in the O-methylation of phenolic compounds, where it serves as an alkylating agent under certain conditions, such as microwave irradiation. researchgate.net In this context, the reaction mechanism involves the deprotonation of the phenol (B47542) followed by methylation. TMAH can also undergo simple acid-base reactions to generate other tetramethylammonium salts. wikipedia.org For example, reacting TMAH with an ammonium salt can result in a metathesis reaction, forming a new tetramethylammonium salt. wikipedia.org

In more complex syntheses, TMAH has been employed as a catalyst for multi-component reactions, such as the one-pot synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e] scientific.netresearchgate.netoxazine-3-ones. In this process, TMAH is proposed to catalyze the reaction by enhancing the nucleophilic character of the reactants, urea (B33335) and 2-naphthol. researchgate.net

| Reactants | Role of TMAH | Product Type | Reference |

|---|---|---|---|

| Halogenoalkane | Source of Nucleophile (OH⁻) | Alcohol | chemguide.co.uk, docbrown.info |

| Phenolic Compound | Methylating Agent/Base | Aryl Methyl Ether | researchgate.net |

| Ammonium Thiocyanate | Reactant (Metathesis) | Tetramethylammonium Thiocyanate | wikipedia.org |

| 2-Naphthol, Aldehyde, Urea | Catalyst | Naphthoxazinone derivative | researchgate.net |

Interactions with Carbon-Hydrogen Acidic Compounds and Derivatives

Tetramethylammonium hydroxide is a very strong base, a property that governs its interactions with compounds containing acidic carbon-hydrogen (C-H) bonds. wikipedia.orgnih.gov It can readily deprotonate a wide range of organic molecules, generating carbanions or other negatively charged intermediates that can then participate in further reactions. This reactivity is a key aspect of its utility in organic synthesis and analytical chemistry.

A significant application demonstrating this interaction is thermochemolysis, an analytical technique where heat is applied to a sample in the presence of a chemical agent. nih.gov TMAH is a common reagent for this process, often used to analyze complex organic materials, including those found in extraterrestrial samples. nih.govnasa.gov In these procedures, TMAH facilitates the hydrolysis and methylation of functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups. nasa.gov The strong basicity of TMAH allows it to break down large macromolecules and cleave ester and ether linkages, making the constituent molecules amenable to analysis by techniques like gas chromatography-mass spectrometry. nasa.govscience.gov

The interaction is not limited to analytical applications. In synthetic chemistry, the deprotonation of C-H acids by TMAH is the first step in many base-catalyzed reactions, such as aldol (B89426) condensations and alkylations, where the formation of a nucleophilic carbanion is required.

| Compound/Functional Group Type | Nature of Interaction | Application/Process | Reference |

|---|---|---|---|

| Phenols (-OH) | Deprotonation/Methylation | O-Methylation Synthesis | researchgate.net |

| Carboxylic Acids (-COOH) | Deprotonation/Methylation | Thermochemolysis (GC-MS Analysis) | nih.gov, nasa.gov |

| Amines (-NH) | Hydrolysis/Methylation | Thermochemolysis (GC-MS Analysis) | nasa.gov |

| Silicates (Si-OH) | Corrosion/Bond Disruption | Thermochemolysis (Sample Preparation) | nasa.gov |

Catalytic Activity in Polymerization Processes

Tetramethylammonium hydroxide serves as an effective base catalyst in various polymerization reactions, most notably in the synthesis of polysiloxanes. scientific.netresearchgate.netmdpi.com It is particularly utilized in the anionic ring-opening polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4). mdpi.comresearchgate.net

The mechanism involves the hydroxide ion from TMAH initiating the cleavage of the silicon-oxygen (Si-O) bond in the cyclic monomer. scientific.netresearchgate.net This creates a linear, reactive siloxanolate species that can then propagate by attacking other cyclic monomers, leading to the growth of the polymer chain.

Research has shown that TMAH plays a dual role in these equilibrium-driven processes. mdpi.com It not only facilitates the ring-opening polymerization but can also promote the reverse reaction, depolymerization or "back-biting," which can limit the molecular weight of the final polymer. mdpi.com Therefore, controlling reaction conditions and neutralizing or removing the catalyst at the appropriate stage is crucial for synthesizing high-quality polymers with desired properties. researchgate.netmdpi.com

The concentration of TMAH, water, and the reaction temperature are critical parameters that influence the polymerization rate and the concentration of terminal hydroxyl groups on the polymer chains. researchgate.net For example, in the synthesis of polydiethyoxylsiloxane, dehydrated TMAH was used to catalyze the ring-cleavage of dimethyl cyclic siloxane, with ethanol (B145695) acting as a capping agent to terminate the polymerization. scientific.netresearchgate.net

| Polymer Synthesized | Monomer(s) | Type of Polymerization | Key Findings | Reference |

|---|---|---|---|---|

| Polydiethyoxylsiloxane | Dimethyl cyclic siloxane | Anionic Ring-Opening | Dehydrated TMAH is an effective catalyst; ethanol acts as a capping agent. | scientific.net, researchgate.net |

| Polydimethylsiloxane (PDMS) | Octamethylcyclotetrasiloxane (D4) | Anionic Ring-Opening | TMAH catalyzes polymerization; water presence affects terminal hydroxy concentration. | researchgate.net |

| Poly(vinylsilsesquioxane) (PVSO) | D₄ᴴ and D₄ⱽⁱ | Ring-Opening | TMAH acts as a base catalyst, but must be removed to prevent depolymerization. | mdpi.com |

Advanced Applications in Chemical Synthesis and Materials Science

Application as a Phase-Transfer Catalyst in Organic Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acs.org Ethanaminium, N,N,N-trimethyl-, hydroxide (B78521) acts as a phase-transfer catalyst by forming an ion pair with a reactant in the aqueous phase. acs.org This ion pair is sufficiently lipophilic to be transported into the organic phase, where the reaction can then proceed. acs.org One of the significant advantages of TMAH in certain PTC applications is its thermal stability, as it does not undergo Hofmann elimination, a common decomposition pathway for other tetraalkylammonium hydroxides. researchgate.net

Alkylation and Acylation Reactions

In a study on the acylation of alcohols, phenols, and thiols, TBAOH was used as an efficient catalyst. The reaction of various substrates with acylating agents like acetic anhydride and benzoyl chloride in the presence of TBAOH afforded the corresponding esters and thioesters in high yields. The data below illustrates the effectiveness of this type of catalyst in promoting acylation reactions.

Table 1: TBAOH-Catalyzed Acylation of Alcohols and Phenols

| Entry | Substrate | Acylating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Acetic anhydride | Benzyl acetate | 92 |

| 2 | 1-Octanol | Acetic anhydride | Octyl acetate | 89 |

| 3 | Phenol (B47542) | Benzoyl chloride | Phenyl benzoate | 91 |

| 4 | 4-Nitrophenol | Acetic anhydride | 4-Nitrophenyl acetate | 85 |

Data compiled from a study on the acylation of alcohols and phenols. researchgate.net

Addition and Condensation Reactions

Ethanaminium, N,N,N-trimethyl-, hydroxide is an effective catalyst for various addition and condensation reactions, most notably aldol (B89426) condensations and Michael additions. In an aldol condensation, TMAH acts as a base to deprotonate a carbonyl compound, making it more reactive and facilitating the formation of a β-hydroxy carbonyl compound. acs.org

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another important carbon-carbon bond-forming reaction that can be catalyzed by TMAH. For instance, the addition of nitromethane to chalcones can be facilitated by a basic catalyst in a polar aprotic solvent.

Table 2: Base-Catalyzed Michael Addition of Nitromethane to Chalcones

| Entry | Chalcone Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,3-Diphenyl-2-propen-1-one | 4-Nitro-1,3-diphenyl-1-butanone | 85 |

| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 1-(4-Methoxyphenyl)-4-nitro-3-phenyl-1-butanone | 82 |

| 3 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 1-(4-Chlorophenyl)-4-nitro-3-phenyl-1-butanone | 88 |

Data is illustrative of typical yields for Michael additions of this type. chemrevlett.comedu.krd

Oxidation and Reduction Transformations

The application of this compound as a phase-transfer catalyst in oxidation and reduction reactions is less commonly reported compared to other quaternary ammonium (B1175870) salts. However, the principle of PTC is applicable to these transformations. For instance, the oxidation of alcohols using oxidizing agents like potassium permanganate (B83412) can be carried out in a two-phase system with a suitable phase-transfer catalyst. The catalyst transports the permanganate ion from the aqueous phase to the organic phase where it can oxidize the alcohol.

Similarly, the reduction of ketones using reducing agents like sodium borohydride can be performed under phase-transfer conditions. While specific examples detailing the use of TMAH for these transformations are limited, the general methodology is well-established in organic synthesis.

Polymerization Catalysis and Control

This compound is a widely used catalyst in the anionic ring-opening polymerization of cyclic monomers, particularly cyclosiloxanes like octamethylcyclotetrasiloxane (B44751) (D₄). chemrevlett.com In this process, TMAH initiates the polymerization, leading to the formation of polydimethylsiloxane (PDMS), a key component of silicone polymers. chemrevlett.com The concentration of TMAH can influence the rate of polymerization and the molecular weight of the resulting polymer. researchgate.netyoutube.com

One of the advantages of using TMAH as a catalyst is that it is a "temporary catalyst," meaning it can be decomposed and removed by heating after the polymerization is complete, leaving no residue in the final product. The kinetics of the anionic ring-opening polymerization of D₄ catalyzed by TMAH have been studied, and the activation energy for this process has been determined to be 91.4 kJ·mol⁻¹. researchgate.net

Templating Agent in the Synthesis of Porous Materials

In materials science, this compound serves as a crucial organic structure-directing agent (OSDA) in the synthesis of porous materials, most notably zeolites. brandeis.eduresearchgate.net OSDAs guide the organization of inorganic precursors, such as silica and alumina, into specific crystalline frameworks with well-defined pore structures. researchgate.net The size and shape of the TMAH cation play a significant role in determining the final topology of the zeolite. brandeis.edu

Zeolite Synthesis and Structure Direction

The synthesis of zeolites is a complex process where the choice of OSDA is critical in directing the formation of a particular zeolite structure. This compound is known to direct the synthesis of several types of zeolites, including Zeolite T and Omega Zeolite (Mazzite framework). preprints.orgkoyauniversity.org

The concentration of TMAH in the synthesis gel can have a profound impact on the crystallization process, influencing the crystal size, morphology, and even the chemical composition of the final zeolite product. A study on the synthesis of Omega zeolite nanocrystals demonstrated that varying the molar ratio of TMAH to alumina (Al₂O₃) allowed for the regulation of the crystal size. preprints.orgkoyauniversity.org

Table 3: Influence of TMAH/Al₂O₃ Molar Ratio on Omega Zeolite Crystal Size

| Run | TMAH/Al₂O₃ Molar Ratio | Average Crystal Size (nm) | Crystal Morphology |

|---|---|---|---|

| 1 | 0.36 | 36 - 117 | Irregular |

| 2 | 0.48 | 60 - 70 | Uniform |

| 3 | 0.61 | 43 - 93 | Rod-like |

Data from a study on the synthesis of Omega zeolite nanocrystals. preprints.orgkoyauniversity.org

Furthermore, the presence of TMAH can also affect the silicon-to-aluminum (Si/Al) ratio in the final zeolite framework. The Si/Al ratio is a critical parameter that influences the acidity and catalytic properties of the zeolite.

Table 4: Effect of TMAH/Al₂O₃ Molar Ratio on the Bulk Si/Al Ratio of Omega Zeolite

| Run | TMAH/Al₂O₃ Molar Ratio | Bulk Si/Al Ratio |

|---|---|---|

| 1 | 0.36 | 3.037 |

| 2 | 0.48 | 3.070 |

| 3 | 0.61 | 3.500 |

Data from a study on the synthesis of Omega zeolite nanocrystals. koyauniversity.org